molecular formula C6H7K3O8 B12417491 Hydroxycitric acid (tripotassium hydrate)

Hydroxycitric acid (tripotassium hydrate)

Cat. No.: B12417491
M. Wt: 324.41 g/mol
InChI Key: PJAHUDTUZRZBKM-UHFFFAOYSA-K
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Description

Hydroxycitric acid (tripotassium hydrate) is a derivative of citric acid and is the major active ingredient found in Garcinia cambogia. It is known for its ability to competitively inhibit ATP citrate lyase, an enzyme involved in the conversion of carbohydrates into fat. This compound has gained attention for its potential weight loss benefits and its role in inhibiting stone formation, as well as its antioxidation, anti-inflammation, and anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycitric acid (tripotassium hydrate) can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of hydroxycitric acid (tripotassium hydrate).

Industrial Production Methods: In industrial settings, the production of hydroxycitric acid (tripotassium hydrate) involves the extraction of hydroxycitric acid from Garcinia cambogia followed by its reaction with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid (tripotassium hydrate) undergoes various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the desired substitution can be used, such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycitric acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Hydroxycitric acid (tripotassium hydrate) has a wide range of scientific research applications:

Mechanism of Action

Hydroxycitric acid (tripotassium hydrate) exerts its effects primarily by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the conversion of carbohydrates into fat. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation. Additionally, it has been shown to regulate inflammation and oxidative stress through the p65 signaling pathway, contributing to its anti-inflammatory and antioxidative effects .

Comparison with Similar Compounds

    Citric Acid: A naturally occurring compound with similar chemical structure but different biological activities.

    Potassium Citrate: Another derivative of citric acid used primarily for its alkalizing properties and in the prevention of kidney stones.

    (-)-Hydroxycitric Acid: The non-potassium form of hydroxycitric acid, also found in Garcinia cambogia and known for its weight loss benefits.

Uniqueness: Hydroxycitric acid (tripotassium hydrate) is unique in its ability to inhibit ATP citrate lyase competitively, which directly impacts lipid metabolism and weight management. Its combined antioxidation, anti-inflammation, and anti-tumor effects further distinguish it from other similar compounds .

Properties

Molecular Formula

C6H7K3O8

Molecular Weight

324.41 g/mol

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate

InChI

InChI=1S/C6H8O7.3K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3

InChI Key

PJAHUDTUZRZBKM-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+].[K+]

Origin of Product

United States

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